4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde

説明

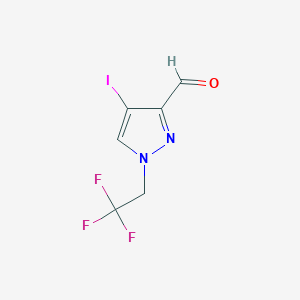

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with three distinct functional groups:

- 2,2,2-Trifluoroethyl group at position 1: Introduces strong electron-withdrawing effects and lipophilicity.

- Carbaldehyde at position 3: Provides a reactive site for condensation or nucleophilic addition reactions.

This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate. Its trifluoroethyl group improves metabolic stability in drug candidates, while the aldehyde and iodo groups enable modular derivatization .

特性

IUPAC Name |

4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2O/c7-6(8,9)3-12-1-4(10)5(2-13)11-12/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJLYNONWURNPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-iodo-1H-pyrazole with 2,2,2-trifluoroethyl triflate in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The aldehyde group can participate in oxidation reactions to form carboxylic acids or reduction reactions to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

科学的研究の応用

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Fluorine Chemistry: The trifluoroethyl group makes it valuable in the study of fluorine-containing compounds.

Biology and Medicine:

Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.

Biological Probes: Can be used in the design of probes for biological studies.

Industry:

Material Science: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

作用機序

The mechanism of action of 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde largely depends on its application. In chemical reactions, the trifluoroethyl group acts as an electron-withdrawing group, influencing the reactivity of the pyrazole ring. The iodine atom can participate in various substitution reactions, while the aldehyde group can undergo oxidation or reduction.

類似化合物との比較

Electron-Withdrawing Effects

- The trifluoroethyl group in the target compound significantly increases electron withdrawal compared to the methyl group in 1-Methyl-4-iodo-1H-pyrazole. This enhances electrophilicity at the aldehyde and iodo positions, facilitating reactions like nucleophilic substitutions .

- In contrast, the trifluoromethyl group in the sulfanyl-containing analog () exerts similar electronic effects but lacks the steric bulk of the trifluoroethyl chain .

Reactivity and Stability

Physical Properties

- The methyl-substituted analog (1-Methyl-4-iodo-1H-pyrazole) exhibits a higher melting point (150°C, dec.), likely due to tighter crystal packing from reduced steric hindrance . The trifluoroethyl group in the target compound may lower melting points due to increased hydrophobicity.

生物活性

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative notable for its unique structural features, including an iodine atom and a trifluoroethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and antiviral properties. Understanding its biological activity is essential for exploring its applications in drug development and other therapeutic areas.

The molecular formula of this compound is with a molecular weight of approximately 268.00 g/mol. The compound's structure features a pyrazole ring substituted with an iodine atom at the 4-position and a trifluoroethyl group at the 1-position, along with an aldehyde functional group at the 3-position.

| Property | Value |

|---|---|

| Molecular Weight | 268.00 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodo-1H-pyrazole with 2,2,2-trifluoroethyl triflate in the presence of a base such as cesium carbonate. The reaction is conducted in a solvent like dimethylformamide (DMF) at room temperature for several hours. Optimizing reaction conditions is critical for achieving high yield and purity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In laboratory studies, compounds similar to this compound have shown effectiveness against various bacterial strains. This antimicrobial activity is attributed to the electron-withdrawing nature of the trifluoroethyl group and the overall stability provided by the pyrazole ring structure.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The presence of the iodine atom may enhance this inhibitory effect by influencing the compound's interaction with COX enzymes.

Antiviral Activity

Preliminary studies suggest that this compound may also exhibit antiviral properties. The mechanism of action could involve interference with viral replication processes or modulation of host immune responses. Further investigation is required to elucidate the specific pathways involved.

Study on Antimicrobial Efficacy

In a comparative study assessing various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory effects of pyrazole derivatives found that compounds similar to this compound effectively reduced inflammation markers in vitro. The study suggested that these compounds could be developed into therapeutic agents for treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Iodination : Introduce iodine at the pyrazole C4 position using iodinating agents (e.g., NIS or KI) under controlled conditions.

- Trifluoroethylation : React a precursor (e.g., 1H-pyrazole-3-carbaldehyde) with 2,2,2-trifluoroethyl iodide in the presence of a base like K₂CO₃ to install the trifluoroethyl group at N1 .

- Purification : Recrystallization from ethanol or column chromatography is typically used to isolate the product, with yields ranging from 70–78% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

- IR Spectroscopy : Confirms the aldehyde group (C=O stretch ~1700 cm⁻¹) and C-I bond (~500 cm⁻¹) .

- ¹H/¹³C NMR : Assigns protons and carbons, such as the aldehyde proton (δ ~9.8–10.2 ppm) and trifluoroethyl CF₃ group (δ ~120–125 ppm for ¹⁹F NMR) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

- Elemental Analysis : Ensures purity by comparing calculated vs. experimental C/H/N values .

Q. How does the aldehyde group influence reactivity in downstream applications?

The aldehyde moiety enables:

- Condensation Reactions : Formation of hydrazones (with hydrazines) or oximes (with hydroxylamines) for heterocyclic synthesis .

- Cross-Coupling : Participation in Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups at the aldehyde position .

Advanced Research Questions

Q. How can reaction conditions be optimized to balance iodination efficiency and selectivity?

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., over-iodination) .

- Catalyst Screening : Use Pd/Cu catalysts for regioselective iodination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reactivity .

- Monitoring : TLC or in-situ IR tracks reaction progress to avoid decomposition .

Q. How to resolve contradictions in spectral data (e.g., tautomerism or impurity signals)?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns connectivity .

- X-ray Crystallography : Provides unambiguous structural confirmation, especially for tautomeric forms .

- HPLC-PDA/MS : Detects and quantifies impurities (e.g., unreacted starting materials) .

Q. What strategies enable the use of this compound in synthesizing fused heterocycles?

- Cyclocondensation : React with hydrazines or amines under reflux (e.g., ethanol, acetic acid) to form pyrazolo-pyrazoles or pyrazolo-pyridines .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for thermally sensitive intermediates .

- Post-Functionalization : Use the aldehyde as a handle for click chemistry (e.g., azide-alkyne cycloaddition) to build complex architectures .

Data Contradiction Analysis Example

Scenario : Discrepancy between calculated and observed elemental analysis results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。